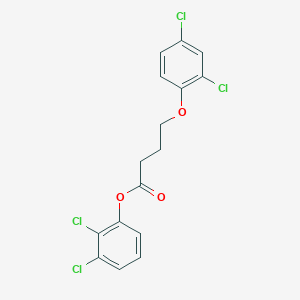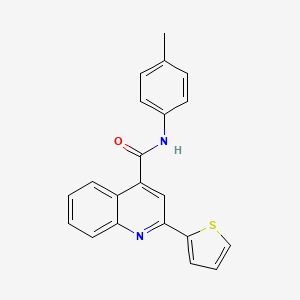![molecular formula C14H19N5O B5201522 N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine, also known as PPETD, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PPETD belongs to the class of triazine compounds and has a molecular formula of C14H19N5O.
Mechanism of Action
The mechanism of action of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine is not fully understood, but studies have shown that it may act through various pathways, including the inhibition of protein kinase activity, the inhibition of DNA synthesis, and the induction of apoptosis in cancer cells. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokines. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine in lab experiments is its potential as a multi-functional compound with anti-tumor, anti-inflammatory, and neuroprotective properties. However, one limitation is that the mechanism of action of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine, including further investigation of its mechanism of action, optimization of its use in lab experiments, and exploration of its potential as a therapeutic agent for various diseases. Additionally, future studies may focus on the development of analogs of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine with improved efficacy and selectivity.
Synthesis Methods
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine can be synthesized using various methods, including the reaction of 4-propoxyphenylacetonitrile with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 4-propoxyphenylacetonitrile with hydrazine hydrate and 2,4-dichloro-6-methoxy-1,3,5-triazine.
Scientific Research Applications
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been studied for its potential use in various scientific research applications, including its role as an anti-tumor agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has the ability to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-2-9-20-12-5-3-11(4-6-12)7-8-16-14-18-10-17-13(15)19-14/h3-6,10H,2,7-9H2,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHMRMYZIAZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCNC2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)
![3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide](/img/structure/B5201449.png)
![3-(4-benzyl-1-piperazinyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B5201452.png)
![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5201478.png)

![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methyl-1-piperazinyl)ethanamine](/img/structure/B5201507.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)
